![molecular formula C22H29N3O2S B6136233 1-(4-methoxyphenyl)-4-[1-(2-thienylacetyl)-3-piperidinyl]piperazine](/img/structure/B6136233.png)
1-(4-methoxyphenyl)-4-[1-(2-thienylacetyl)-3-piperidinyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methoxyphenyl)-4-[1-(2-thienylacetyl)-3-piperidinyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound is a piperazine derivative that exhibits unique biochemical and physiological effects, making it an attractive target for research.
作用机制
The mechanism of action of 1-(4-methoxyphenyl)-4-[1-(2-thienylacetyl)-3-piperidinyl]piperazine is not fully understood. However, it has been suggested that this compound acts as a serotonin and dopamine receptor agonist, which may contribute to its antidepressant and anxiolytic effects. Additionally, it has been proposed that this compound may modulate the activity of certain neurotransmitters, such as glutamate and GABA, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-4-[1-(2-thienylacetyl)-3-piperidinyl]piperazine has been shown to exhibit various biochemical and physiological effects. These include an increase in serotonin and dopamine levels, which may contribute to its antidepressant and anxiolytic effects. Additionally, this compound has been shown to modulate the activity of certain neurotransmitters, such as glutamate and GABA, which may contribute to its analgesic and anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of using 1-(4-methoxyphenyl)-4-[1-(2-thienylacetyl)-3-piperidinyl]piperazine in lab experiments is its unique biochemical and physiological effects, which may provide insight into the mechanisms of various neurological disorders. Additionally, this compound is relatively easy to synthesize and purify, making it a convenient target for research. However, one limitation of using this compound is the lack of understanding of its mechanism of action, which may hinder its potential applications in drug discovery.
未来方向
There are several future directions for research on 1-(4-methoxyphenyl)-4-[1-(2-thienylacetyl)-3-piperidinyl]piperazine. One area of interest is its potential applications in the treatment of neurological disorders, such as depression, anxiety, and schizophrenia. Additionally, this compound may have potential as an analgesic and anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery.
合成方法
The synthesis of 1-(4-methoxyphenyl)-4-[1-(2-thienylacetyl)-3-piperidinyl]piperazine involves the reaction of 1-(2-thienylacetyl)piperidine with 1-(4-methoxyphenyl)piperazine in the presence of a catalyst. The resulting compound can be purified using various techniques, such as column chromatography or recrystallization.
科学研究应用
1-(4-methoxyphenyl)-4-[1-(2-thienylacetyl)-3-piperidinyl]piperazine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has shown promising results in the treatment of various neurological disorders, such as depression, anxiety, and schizophrenia. Additionally, it has been investigated for its potential as an analgesic and anti-inflammatory agent.
属性
IUPAC Name |
1-[3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2S/c1-27-20-8-6-18(7-9-20)23-11-13-24(14-12-23)19-4-2-10-25(17-19)22(26)16-21-5-3-15-28-21/h3,5-9,15,19H,2,4,10-14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCMNQVUXTUCPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3CCCN(C3)C(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-4-[1-(2-thienylacetyl)-3-piperidinyl]piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1-naphthylmethyl)-3-{2-oxo-2-[4-(4-pyridinyl)-1-piperidinyl]ethyl}-2-piperazinone](/img/structure/B6136155.png)
![1-(4-ethyl-1-piperazinyl)-3-(4-{[(3-isoxazolylmethyl)(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6136162.png)
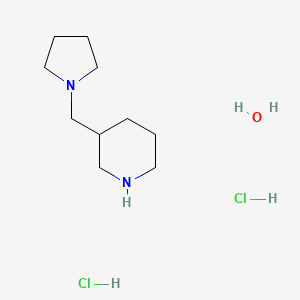
![7-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6136168.png)
![N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6136179.png)
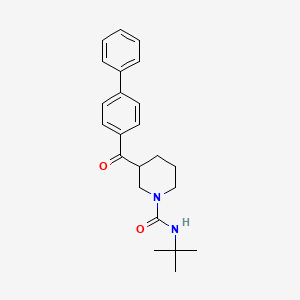
![2-({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B6136204.png)
![3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B6136211.png)
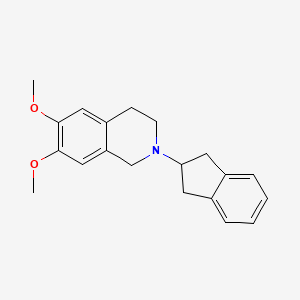
![5-(2-methoxyphenyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6136225.png)

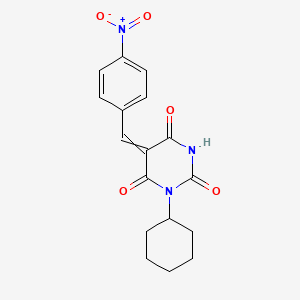
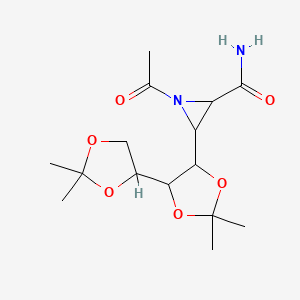
![2-{[2-(3-cyclohexylpropanoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B6136235.png)